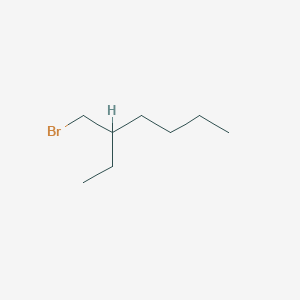

2-エチルヘキシルブロミド

概要

説明

It is a clear, colorless to yellow liquid that is insoluble in water but soluble in organic solvents such as chloroform and ethyl acetate . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and polymer chemistry .

科学的研究の応用

2-Ethylhexyl bromide is used in various scientific research applications:

作用機序

Target of Action

2-Ethylhexyl bromide, also known as 1-Bromo-2-ethylhexane , is a chemical compound used in organic synthesis . Its primary targets are electrophilic carbon atoms of carbonyl compounds or other electrophiles. The interaction with these targets leads to the formation of new carbon-carbon bonds and transforms the electrophile into a new functional group.

Mode of Action

The mode of action of 2-Ethylhexyl bromide involves the polarized carbon-magnesium bond (C-Mg), where the more electronegative bromine atom pulls electron density away from the carbon, creating a partial negative charge on the carbon. This partial negative charge makes the carbon atom nucleophilic, readily attacking electrophilic centers in other molecules.

Biochemical Pathways

The biochemical pathway of 2-Ethylhexyl bromide involves an initial hydrolytic pathway of degradation for DEHP followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates . This process suggests that DEHP might be metabolized through β-oxidation pathway .

Pharmacokinetics

It is known that the compound has a boiling point of 75-77 °c at 16 mmhg and a density of 1.086 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

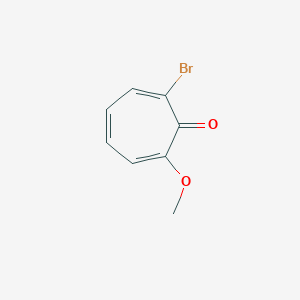

The result of the action of 2-Ethylhexyl bromide is the formation of new carbon-carbon bonds and the transformation of electrophiles into new functional groups. This can lead to the synthesis of various organic compounds, including methoxy-4-(2-ethylhexyloxy)benzene, photovoltaic conjugated polymer, and 1-bromo-4-(2′-ethylhexyloxy)benzene .

Action Environment

The action of 2-Ethylhexyl bromide can be influenced by environmental factors. For instance, it is known to be insoluble in water Additionally, it is recommended to be stored at temperatures between 2-8°C , indicating that its stability and efficacy may be affected by temperature. Furthermore, it is flammable and forms explosive mixtures with air on intense heating , which may also influence its action and stability.

生化学分析

Biochemical Properties

It is known that the compound is lipophilic, which means it can interact with lipid-rich structures in cells

Cellular Effects

The specific effects of 2-Ethylhexyl bromide on various types of cells and cellular processes are not well-documented. Given its lipophilic nature, it may influence cell function by interacting with lipid-rich structures within cells. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Temporal Effects in Laboratory Settings

Safety data sheets indicate that the compound is stable under normal conditions .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of 2-Ethylhexyl bromide in animal models. Some studies have suggested that phthalates, a group of compounds that includes 2-Ethylhexyl bromide, may have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that phthalates, a group of compounds that includes 2-Ethylhexyl bromide, can be metabolized in the body .

Transport and Distribution

Given its lipophilic nature, it may be able to pass through cell membranes and distribute within lipid-rich areas of cells .

Subcellular Localization

Given its lipophilic nature, it may localize within lipid-rich areas of cells .

準備方法

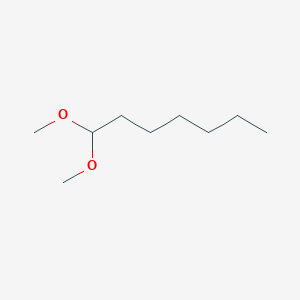

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl bromide is typically synthesized from 2-ethylhexanol through a bromination reaction. The process involves mixing 2-ethylhexanol with red phosphorus and slowly adding liquid bromine. The mixture is then refluxed for several hours. After the reaction is complete, the product is washed with water to remove any acidic impurities, dried, and distilled under reduced pressure to obtain the final product .

Industrial Production Methods: In industrial settings, the production of 2-ethylhexyl bromide follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of stabilizers such as potassium carbonate is common to prevent decomposition during storage .

化学反応の分析

Types of Reactions: 2-Ethylhexyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetone.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination, resulting in the formation of alkenes.

Major Products:

Substitution Reactions: The major products are ethers, thioethers, and amines depending on the nucleophile used.

Elimination Reactions: The major product is 2-ethylhexene.

類似化合物との比較

1-Bromohexane: Similar in structure but lacks the ethyl group, making it less sterically hindered.

1-Bromo-3-methylbutane: Has a similar branched structure but with a different alkyl group.

1-Bromo-2-methylpropane: Another branched alkyl bromide with different steric properties.

Uniqueness: 2-Ethylhexyl bromide is unique due to its branched structure, which provides steric hindrance that can influence the outcome of chemical reactions. This makes it particularly useful in the synthesis of complex molecules where selective reactions are required .

特性

IUPAC Name |

3-(bromomethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWIYPLSXWYKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885074 | |

| Record name | Heptane, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethylhexyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18908-66-2 | |

| Record name | 2-Ethylhexyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18908-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)heptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018908662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 3-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(BROMOMETHYL)HEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N280JW4C4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Ethylhexyl bromide used in the functionalization of graphene oxide, and what are the observed effects?

A1: 2-Ethylhexyl bromide plays a crucial role in a two-step alkylation process for functionalizing graphene oxide (GO) []. The process begins with the nucleophilic addition of n-butyllithium to GO sheets. Subsequently, 2-Ethylhexyl bromide is introduced, leading to a coupling and etherification reaction with the intermediate compound. This results in the covalent attachment of both n-butyl and 2-ethylhexyl groups to the GO sheets []. This functionalization significantly enhances the dispersibility of GO in ortho-dichlorobenzene, increasing it to 0.4 mg mL−1 []. Importantly, this process preserves the structural integrity of the graphene sheets and improves the electronic conductivity of films created from the functionalized GO after high-temperature annealing [].

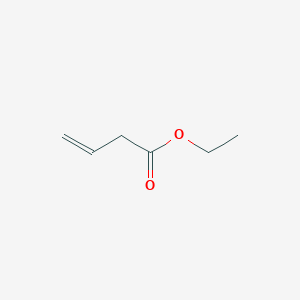

Q2: Can 2-Ethylhexyl bromide be used to synthesize monomers for polymers? If so, can you provide an example?

A2: Yes, 2-Ethylhexyl bromide is a valuable reagent in monomer synthesis for polymers. A prime example is its use in creating the monomer for poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene] (MEH-PPV) []. The synthesis involves a two-step process:

- Alkylation: 4-Methoxyphenol is reacted with 2-Ethylhexyl bromide in the presence of potassium tert-butoxide and dimethylformamide, resulting in an accelerated alkylation reaction [].

- Chloromethylation: This step follows promptly, utilizing acetic acid as a co-solvent to produce the desired MEH-PPV monomer [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。